molecular formula C22H15BrN2O2 B2711032 N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide CAS No. 332177-98-7

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide

Cat. No.: B2711032
CAS No.: 332177-98-7
M. Wt: 419.278
InChI Key: IFVIYJDOSBNXKD-UHFFFAOYSA-N
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Description

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide is a quinolinone-derived benzamide compound characterized by a bromo substituent at position 6, a phenyl group at position 4 of the quinolinone core, and a benzamide moiety at position 2. The bromo and phenyl groups contribute to its electronic and steric properties, while the benzamide moiety allows for functionalization, influencing target binding and pharmacokinetics .

Properties

IUPAC Name

N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2O2/c23-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(22(27)24-18)25-21(26)15-9-5-2-6-10-15/h1-13H,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVIYJDOSBNXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the cyclization of an appropriate aniline derivative with a benzoyl chloride in the presence of a base, followed by bromination and further functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The bromine atom in the quinoline ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring.

Scientific Research Applications

Medicinal Chemistry

Drug Development
N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide serves as a lead compound for developing new drugs targeting various diseases. Its structural features contribute to its potential efficacy against cancer, bacterial infections, and inflammatory disorders. The compound's mechanism of action involves enzyme inhibition and receptor modulation, making it a candidate for further pharmacological studies .

Case Study: Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on quinoline derivatives have shown that they can intercalate with DNA, disrupting replication processes and leading to apoptosis in cancer cells .

Biological Studies

Target Interactions
This compound is utilized in biological studies to investigate its interactions with various biological targets such as enzymes and receptors. The presence of the bromine atom and the acetamide group enhances its binding affinity to these targets, allowing researchers to explore its potential therapeutic effects .

Case Study: Enzyme Inhibition
Inhibitory assays have been conducted to evaluate the effectiveness of this compound against specific enzymes involved in disease pathways. For example, it has been shown to inhibit protein kinases that are crucial in cancer cell signaling pathways .

Chemical Biology

Cellular Process Probing
this compound acts as a probe in chemical biology to study cellular processes and signaling pathways. Its ability to modulate receptor activity makes it valuable for understanding cellular responses to various stimuli .

Material Science

Organic Semiconductors
The compound is being explored for its potential applications in material science, particularly in the development of organic semiconductors. Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices .

Mechanism of Action

The mechanism of action of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Key Observations :

  • Bromo vs. Methyl : Bromine’s electronegativity may enhance halogen bonding in the target compound compared to methyl-substituted analogues like compound 20 .
  • Benzamide Functionalization : Trimethoxy or heterocyclic substituents (e.g., furan in JXC010) improve solubility or target specificity compared to the unsubstituted benzamide in the target compound .

ADMET and Computational Modeling

  • Docking Studies : AutoDock Vina simulations suggest that the bromo group in the target compound enhances binding affinity to kinases via halogen bonds, whereas trimethoxy-substituted analogues show improved solubility but weaker target engagement .

Biological Activity

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide is a synthetic compound belonging to the quinoline family, characterized by a complex structure that includes a bromo substituent, a carbonyl group, and an amide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory research.

PropertyValue
Molecular FormulaC22_{22}H15_{15}BrN2_{2}O2_{2}
Molecular Weight419.271 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point658.0 ± 55.0 °C at 760 mmHg
LogP4.24

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, which can lead to reduced cellular proliferation in cancer cells.
  • Receptor Modulation : It may interact with cell surface receptors, altering cellular signaling pathways that are crucial for cancer progression and inflammation.
  • DNA Intercalation : The compound has the potential to intercalate into DNA, disrupting replication and transcription processes, which can contribute to its anti-cancer properties.

Biological Activity Studies

Recent studies have highlighted the biological activities associated with this compound:

Anticancer Activity

Research has shown that derivatives of quinoline structures often exhibit significant anticancer properties. For instance, similar compounds have been reported to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .

Case Studies

  • Study on Quinoline Derivatives : A study published in Medicinal Chemistry evaluated a series of quinoline derivatives for their anticancer activity. The findings indicated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines .
  • Inflammation Model : In an animal model of inflammation, compounds structurally related to this compound showed significant reductions in edema and pain responses compared to control groups, suggesting a strong anti-inflammatory potential .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide?

Answer:
The compound is typically synthesized via domino reactions or transition-metal-catalyzed pathways. For example:

  • Rh(III)-Catalyzed Synthesis : Similar quinolinone derivatives are synthesized using Rh(III) catalysts under mild conditions, enabling efficient C–H activation and cyclization. Reaction optimization includes solvent selection (e.g., DCE or methanol) and temperature control (e.g., 80–100°C) to improve yields (48% reported for analogous structures) .
  • Domino Reactions : Multi-step reactions (e.g., condensation, cyclization) are employed, with intermediates characterized by 1H/13C NMR and FT-IR to confirm regioselectivity and functional group integrity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the final product.

Advanced: How can molecular docking strategies predict the bioactivity of this compound against target proteins?

Answer:
AutoDock Vina is a robust tool for docking studies:

  • Grid Parameterization : Define binding pockets using crystallographic data (e.g., PDB IDs) and adjust grid dimensions to encompass active sites.
  • Scoring Function : Utilize the improved scoring function in Vina to rank binding poses, focusing on hydrogen bonds (e.g., quinolinone oxygen with catalytic residues) and hydrophobic interactions (e.g., bromophenyl moiety) .
  • Validation : Cross-validate results with MD simulations (e.g., GROMACS) to assess binding stability. For example, analogs of this compound have shown affinity for PARP-1 and HCV replicase, suggesting similar workflows for target validation .

Advanced: What challenges arise in X-ray crystallographic refinement of this compound, and how are they resolved?

Answer:
Key challenges include:

  • Disorder in Aromatic Rings : The bromophenyl group may exhibit rotational disorder. Use SHELXL ’s PART instruction to model partial occupancy and apply restraints (e.g., SIMU, DELU) to stabilize refinement .
  • Hydrogen Bonding Ambiguity : The 2-oxo-1,2-dihydroquinolin moiety forms strong hydrogen bonds. ORTEP-3 visualizes electron density maps to validate H-bond networks, while PLATON checks for missed symmetry .
  • Twinned Crystals : If twinning is detected (e.g., via R-factor discrepancies), apply twin-law matrices (e.g., BASF parameter in SHELXL) to refine against twinned data .

Basic: What spectroscopic techniques confirm the structure of this compound, and how are data contradictions addressed?

Answer:

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., dihydroquinolin protons at δ 6.5–7.5 ppm). Discrepancies between calculated and observed shifts may arise from solvent effects—re-measure in deuterated DMSO or CDCl3 .
  • FT-IR : Confirm carbonyl stretches (1650–1750 cm⁻¹ for amide C=O and quinolinone C=O). Inconsistent absorption peaks may indicate tautomerism; variable-temperature IR can clarify .
  • HRMS : Validate molecular weight (±5 ppm accuracy). Discrepancies due to adducts (e.g., Na⁺) are resolved via ESI⁻ mode or isotopic pattern analysis .

Advanced: How are bioactivity assays designed to evaluate this compound’s mechanism as a PARP-1 inhibitor?

Answer:

  • Enzyme Inhibition Assays : Use recombinant PARP-1 and NAD⁺ as a substrate. Measure IC₅₀ via fluorescence (e.g., anti-ADP-ribose antibody detection). Include olaparib as a positive control .
  • Cellular Assays : Treat BRCA-deficient cell lines (e.g., MDA-MB-436) and quantify viability via MTT. Synergy studies with DNA-damaging agents (e.g., temozolomide) assess combinatorial effects.
  • Mechanistic Validation : Western blotting for PARylation and γH2AX foci imaging confirm target engagement and DNA repair inhibition .

Advanced: How do steric and electronic effects influence the reactivity of the bromine substituent in further functionalization?

Answer:

  • Steric Hindrance : The 6-bromo group directs electrophilic substitution to the 5- or 7-position of the quinolinone core. Pd-catalyzed coupling (e.g., Suzuki) requires bulky ligands (e.g., SPhos) to mitigate steric clashes .
  • Electronic Effects : Bromine’s electron-withdrawing nature deactivates the ring, necessitating strong nucleophiles (e.g., Grignard reagents) or high-temperature conditions for SNAr reactions. Computational modeling (e.g., DFT) predicts charge distribution to guide synthetic routes .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high-purity crystals?

Answer:

  • Binary Solvents : Ethanol/water (3:1 v/v) or DCM/hexane gradients yield needle-shaped crystals suitable for X-ray analysis.
  • Crystallization Monitoring : Use polarized light microscopy to track crystal growth. Slow evaporation at 4°C minimizes defects .

Advanced: How can discrepancies in biological activity data between in vitro and in vivo models be analyzed?

Answer:

  • Pharmacokinetic Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) to identify bioavailability issues.
  • Metabolite Identification : LC-MS/MS detects phase I/II metabolites. For example, amide hydrolysis or quinolinone oxidation may reduce efficacy .
  • Species-Specific Differences : Compare murine vs. human CYP450 isoforms using hepatocyte models to rationalize activity gaps .

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